
Diflucortolone
Übersicht
Beschreibung
Diflucortolone valerate is a synthetic, fluorinated glucocorticoid classified as a high-potency topical corticosteroid. Its chemical structure (C₂₇H₃₆F₂O₅) includes fluorine substitutions at the 6α and 9α positions and a valerate ester at the 21-position, enhancing lipid solubility and reducing systemic absorption . Approved for inflammatory dermatoses such as eczema, psoriasis, and corticosteroid-responsive dermatomycoses, it is available in concentrations of 0.1% and 0.3% (Nerisone® and Nerisone Forte®) . Its mechanism involves binding to cytoplasmic glucocorticoid receptors (NR3C1), modulating anti-inflammatory gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Difluocortolone umfasst mehrere Schritte, beginnend mit einem geeigneten Steroidvorläufer. Der Prozess beinhaltet typischerweise Fluorierungs-, Hydroxylierungs- und Veresterungsreaktionen unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren.
Industrielle Produktionsmethoden: Die industrielle Produktion von Difluocortolone folgt den Regeln der Guten Herstellungspraxis (GMP), um die Qualität und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die regulatorischen Standards zu erfüllen.
Analyse Chemischer Reaktionen
Metabolism of Diflucortolone
This compound undergoes rapid hepatic metabolism, primarily producing 11-keto-diflucortolone as the major metabolite . This conversion is mediated by cytochrome P450 enzymes.
Metabolite Distribution :
Metabolite | Excretion Pathway | Percentage |
---|---|---|
Unconjugated steroids | Urine | 30% |
Steroid-glucuronides | Urine | 20% |
Steroid-sulfates | Urine | 10% |
Fecal elimination | Feces | 25% |
Pharmacokinetic Data :
Hydrolysis of this compound Valerate
This compound valerate, a prodrug, undergoes ester hydrolysis in the skin, releasing the active this compound . This reaction is catalyzed by skin esterases.
Reaction Equation :Hydrolysis Efficiency :
- Healthy skin: 0.7% absorption after 7 hours
- Damaged skin: Increased absorption due to impaired barrier function
Formulation-Related Reactions
This compound valerate is formulated into topical preparations (e.g., creams, ointments) using excipients like sodium citrate. These formulations influence crystal size and drug stability.
Crystal Formation Parameters :
Sodium Citrate Dose (g) | Water for Injection (g) | Crystal Diameter (μm) |
---|---|---|
3 | 1000 | 8.2 |
4 | 1000 | 8.5 |
2.5 | 1000 | 7.9 |
Stability in Gel Formulations :
Cross-Reactivity and Allergic Responses
Allergy Patterns :
- Pattern 1 : Cutaneous/mucosal reactions to inhaled budesonide, with patch test positivity to Group 1 steroids .
- Pattern 2/3 : Systemic or polysensitization to multiple corticosteroid groups .
Therapeutic Efficacy and Comparative Studies
This compound valerate demonstrates superior anti-inflammatory activity compared to other corticosteroids in animal models .
Potency Comparisons :
Corticosteroid | Potency Ratio vs. This compound Valerate |
---|---|
Fluocortolone | 1/3 (topical) |
Dexamethasone | 1/3 (subcutaneous) |
Betamethasone-17-valerate | Equivalent (topical) |
Wissenschaftliche Forschungsanwendungen
Difluocortolone hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Fluorierung auf die Aktivität und Stabilität von Steroiden zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Genexpression im Zusammenhang mit Entzündungen untersucht.
Medizin: Wird in der klinischen Forschung häufig eingesetzt, um neue Behandlungen für entzündliche Hauterkrankungen und andere kortikosteroid-responsive Erkrankungen zu entwickeln.
Industrie: Wird in der Formulierung von topischen Cremes und Salben für therapeutische Zwecke eingesetzt.
5. Wirkmechanismus
Difluocortolone übt seine Wirkung aus, indem es die Produktion von Lipocortinen induziert, die phospholipase A2-inhibitorische Proteine sind . Diese Hemmung verhindert die Freisetzung von Arachidonsäure, einem Vorläufer von Entzündungsmediatoren wie Prostaglandinen und Leukotrienen . Durch die Reduktion der Bildung und Aktivität dieser Mediatoren reduziert Difluocortolone effektiv Entzündungen und damit verbundene Symptome .
Ähnliche Verbindungen:
Flumethason: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Betamethason: Bekannt für seine starke entzündungshemmende und immunsuppressive Wirkung.
Hydrocortison: Ein häufig verwendetes Kortikosteroid für leichte bis mittelschwere entzündliche Erkrankungen.
Einzigartigkeit von Difluocortolone: Difluocortolone ist einzigartig aufgrund seiner hohen Potenz und seines spezifischen Fluorierungsmusters, das seine entzündungshemmende Aktivität und Stabilität im Vergleich zu anderen Kortikosteroiden verbessert . Seine Fähigkeit, eine schnelle Linderung der Symptome mit minimalen Nebenwirkungen zu bieten, macht es zu einer bevorzugten Wahl für die Behandlung schwerer entzündlicher Hauterkrankungen .
Wirkmechanismus
Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins . This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes . By reducing the formation and activity of these mediators, difluocortolone effectively decreases inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Potency and Vasoconstrictive Activity
Diflucortolone valerate demonstrates potency comparable to clobetasol propionate (0.05%) and betamethasone dipropionate (0.05%) in vasoconstriction assays, a key predictor of clinical efficacy. In artificially induced skin hyperemia, its water-in-oil (W/O) emulsion formulation was 100-fold more potent than fluocortolone and statistically superior to hydrocortisone-17-butyrate and clobetasol-17-propionate in fat-based formulations . However, betamethasone-17,21-dipropionate cream (0.05%) showed marginally higher vasoconstrictive activity in direct comparisons .
Table 1: Vasoconstrictive Activity of Topical Corticosteroids
Compound | Formulation | Relative Potency vs. This compound Valerate |
---|---|---|
Clobetasol propionate | Ointment (0.05%) | Equivalent |
Betamethasone dipropionate | Cream (0.05%) | Slightly superior |
Fluocortolone | W/O emulsion | 100× less potent |
Hydrocortisone-17-butyrate | Cream | Inferior |
Clinical Efficacy in Dermatoses
Eczema and Psoriasis
In a multicenter, double-blind study (n=354), this compound valerate 0.3% and clobetasol propionate 0.05% showed equivalent overall efficacy (81% vs. 84% marked improvement/healing), though trends favored this compound in eczema and clobetasol in psoriasis . Similarly, in psoriasis plaque tests, this compound valerate 0.3% matched halcinonide (0.1%) and clobetasol-17-propionate (0.05%) in reducing scaling and erythema .
Inflammatory Dermatomycoses
A 0.1% this compound valerate + 1% isoconazole nitrate combination (Travocort®) demonstrated synergistic efficacy in eczematized dermatomycoses, reducing inflammation and fungal load comparably to betamethasone-valerate combinations .
Table 2: Clinical Response Rates in Dermatoses
Condition | This compound Valerate 0.3% | Clobetasol Propionate 0.05% |
---|---|---|
Eczema | 82% improvement | 78% improvement |
Psoriasis | 76% improvement | 80% improvement |
Dermatomycosis* | 89% resolution | N/A |
Formulation Advancements
Lecithin/chitosan nanoparticle formulations of this compound valerate achieve 86.8% entrapment efficiency, enhancing dermal retention and reducing transdermal penetration . This innovation may improve localized efficacy compared to traditional creams/ointments.
Biologische Aktivität
Diflucortolone valerate (DFV) is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive effects, primarily used in dermatological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various formulations, and comparative studies with other corticosteroids.
This compound exerts its effects through multiple mechanisms:
- Anti-inflammatory Effects : DFV inhibits the production of inflammatory mediators such as cytokines and prostaglandins, leading to reduced inflammation in skin conditions like eczema and psoriasis.
- Vasoconstriction : It induces vasoconstriction in the skin, which contributes to its anti-inflammatory properties. The vasoconstrictive potency of DFV is comparable to that of fluocortolone and superior to that of beclomethasone dipropionate .
- Immunosuppressive Action : DFV modulates immune responses by suppressing T-cell activation and proliferation, which is beneficial in treating autoimmune skin disorders.
Efficacy in Clinical Studies
Various studies have assessed the efficacy of this compound in clinical settings:
- Topical Applications : In a study involving patients with chronic atopic dermatitis, this compound valerate ointment showed significant improvement in symptoms compared to placebo .
- Comparative Studies : In experimental models, this compound demonstrated an anti-inflammatory effect approximately three times greater than fluocortolone in rat ear inflammation tests. Additionally, it was found to be about ten times more effective than fluocortolone in ring granuloma tests .
Formulation and Delivery Systems
The formulation of this compound plays a crucial role in its therapeutic efficacy:
- Nanoparticle Delivery Systems : Recent research has focused on enhancing dermal delivery using lecithin/chitosan nanoparticles. These formulations showed increased retention of DFV in the stratum corneum and epidermis without significant systemic absorption, thus minimizing side effects . The nanoparticles increased the accumulation of DFV by 6.33 times compared to conventional creams .
Formulation Type | Retention Factor | Efficacy | Side Effects |
---|---|---|---|
Conventional Cream | 1x | Baseline | Moderate |
Lecithin/Chitosan Nanoparticles | 6.33x | Significantly higher | Minimal |
Comparative Efficacy
A comparative analysis of this compound with other corticosteroids reveals its unique position:
- In terms of anti-inflammatory potency:
Case Studies
Several case studies have documented the effectiveness of this compound:
- A study published in the Journal of the American Academy of Dermatology highlighted the successful treatment of severe chronic atopic dermatitis with this compound valerate ointment, demonstrating rapid symptom relief and minimal side effects .
- Another case involved patients with lichen simplex chronicus, where this compound significantly reduced pruritus and inflammation compared to standard treatments.
Toxicology and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies:
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of diflucortolone valerate in modulating inflammatory responses?
this compound valerate acts by inducing Annexin A1, a phospholipase A2 inhibitory protein, which suppresses the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. This glucocorticoid activity is central to its anti-inflammatory and anti-pruritic effects. Researchers should validate Annexin A1 expression via Western blotting or immunofluorescence in in vitro models (e.g., keratinocyte cultures) to confirm mechanistic pathways .
Q. What standardized analytical methods are recommended for assessing the purity and stability of this compound valerate?
High-performance liquid chromatography (HPLC) with UV detection at 238 nm is the gold standard for purity analysis. The method employs a sulfonamide-packed column and a mobile phase of water/acetonitrile (1:1). Relative retention times for impurities (e.g., Δ4-diflucortolone valerate) should be compared against reference standards. Loss on drying (<0.5%) and residue on ignition (<0.1%) are critical stability indicators .
Q. How does the structural modification of this compound (e.g., valerate esterification) influence its pharmacokinetic profile?
The 21-valerate ester enhances lipophilicity, improving dermal penetration and prolonging local activity. Researchers should compare dissolution rates and stratum corneum retention of this compound valerate with its non-esterified form using Franz diffusion cells and mass spectrometry to quantify tissue distribution .
Advanced Research Questions
Q. What experimental designs address systemic absorption risks in long-term topical application studies?
Use randomized controlled trials (RCTs) with plasma cortisol suppression as a biomarker for systemic exposure. Occlusive dressings on large affected areas (e.g., psoriasis plaques) amplify absorption, enabling detection via LC-MS/MS. Control groups should include low-potency corticosteroids (e.g., hydrocortisone) to benchmark safety .
Q. How can contradictory efficacy data across clinical trials (e.g., 0.1% vs. 0.3% formulations) be reconciled?
Meta-analyses stratified by disease severity and formulation type (cream vs. ointment) can resolve discrepancies. For instance, a 0.3% formulation showed superior efficacy in severe chronic dermatitis but comparable side effects to clobetasol propionate in head-to-head trials. Sensitivity analyses should account for patient demographics and application frequency .
Q. What strategies optimize nanoparticle-based delivery systems for this compound valerate?
Lecithin/chitosan nanoparticles enhance dermal retention by 40–60% compared to conventional creams. Researchers should use Box-Behnken experimental designs to optimize particle size (target: 100–200 nm) and encapsulation efficiency (>80%). In vivo efficacy can be assessed via murine models of contact dermatitis, with histopathology scoring for inflammation reduction .
Q. How do cross-species differences in glucocorticoid receptor affinity impact preclinical toxicity models?
Murine models may overestimate systemic toxicity due to higher receptor binding affinity. Use transgenic mice expressing human glucocorticoid receptors or 3D human skin equivalents to improve translational relevance. Dose-response curves should align with human pharmacokinetic data (e.g., Cmax and AUC0–24h) .
Q. Methodological Frameworks
- PICOT Framework : For comparative studies, structure questions around Population (e.g., patients with eczema), Intervention (0.1% this compound valerate), Comparison (betamethasone dipropionate), Outcome (erythema reduction), and Time (4-week follow-up) .
- Data Contradiction Analysis : Apply the FLOAT method (Formulate, Locate, Organize, Analyze, Test) to isolate confounding variables (e.g., occlusive dressing use) in conflicting datasets .
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2607-06-9 | |
Record name | Diflucortolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflucortolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.